2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one
Overview
Description
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one is a heterocyclic compound that features a unique structure with two bromine atoms and a fused azepine ring
Scientific Research Applications
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and cellular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one typically involves the bromination of a precursor pyrroloazepine compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding dihydropyrroloazepine derivative.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloazepine derivatives, while reduction reactions typically yield the de-brominated dihydropyrroloazepine.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to fit into binding pockets of target molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione: A related compound with a similar core structure but different functional groups.
2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione:
Uniqueness
2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate for the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c9-5-4-2-1-3-11-8(13)6(4)12-7(5)10/h1-2,12H,3H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTUDDNYUHUIAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(C(=O)N1)NC(=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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